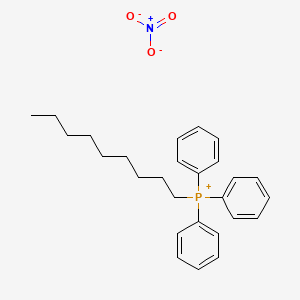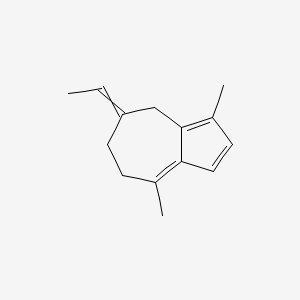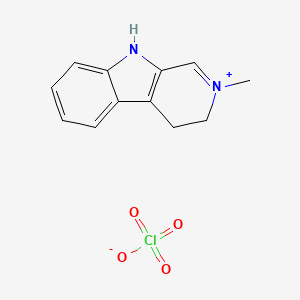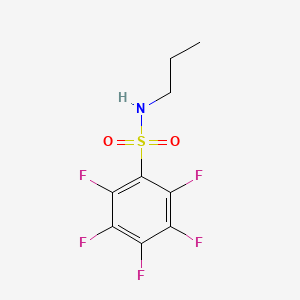![molecular formula C8H20NO3PS B14315141 N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide CAS No. 112060-42-1](/img/structure/B14315141.png)
N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide is a complex organic compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The compound’s structure includes a butan-2-yl group, an ethyl group, a phosphoryl group, and a methylmethanesulfonamide group. This unique combination of functional groups gives the compound distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the individual functional groups. One common method involves the reaction of butan-2-yl chloride with ethylphosphonic dichloride to form the butan-2-yl(ethyl)phosphoryl intermediate. This intermediate is then reacted with N-methylmethanesulfonamide in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the phosphoryl group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups. Common reagents include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide can be compared with other organophosphorus compounds, such as:
N-ethyl-N-methylphosphoramidic chloride: Similar in structure but lacks the sulfonamide group.
Butan-2-ylphosphonic acid: Contains the butan-2-yl and phosphoryl groups but lacks the ethyl and sulfonamide groups.
N-methylmethanesulfonamide: Contains the sulfonamide group but lacks the phosphoryl and butan-2-yl groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
112060-42-1 |
|---|---|
分子式 |
C8H20NO3PS |
分子量 |
241.29 g/mol |
IUPAC名 |
N-[butan-2-yl(ethyl)phosphoryl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H20NO3PS/c1-6-8(3)13(10,7-2)9(4)14(5,11)12/h8H,6-7H2,1-5H3 |
InChIキー |
TZAUVOBBWSBLPN-UHFFFAOYSA-N |
正規SMILES |
CCC(C)P(=O)(CC)N(C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


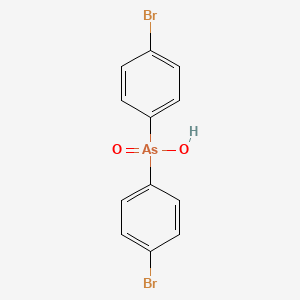
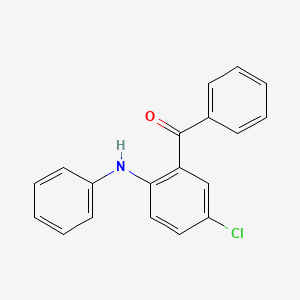


![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)


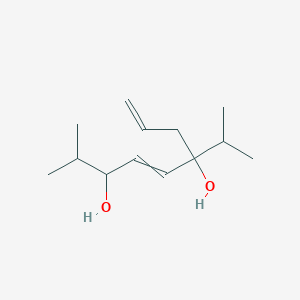
phosphoryl}propanoic acid](/img/structure/B14315106.png)
![11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid](/img/structure/B14315112.png)
